4-fluoro-N,5-dimethyl-2-nitroaniline

説明

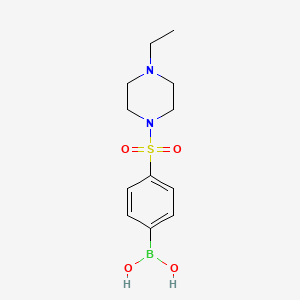

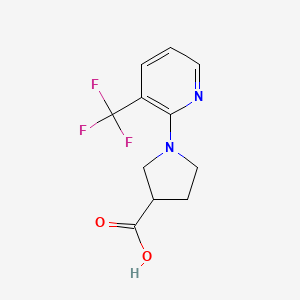

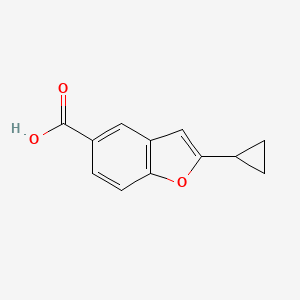

“4-fluoro-N,5-dimethyl-2-nitroaniline” is a chemical compound with the CAS Number: 1312118-10-7 . It has a molecular weight of 184.17 and its IUPAC name is 4-fluoro-N,5-dimethyl-2-nitroaniline . It is a solid substance .

Molecular Structure Analysis

The molecular formula of “4-fluoro-N,5-dimethyl-2-nitroaniline” is C8H9FN2O2 . The InChI code is 1S/C8H9FN2O2/c1-5-3-7 (10-2)8 (11 (12)13)4-6 (5)9/h3-4,10H,1-2H3 and the InChI key is KVUXLOXPBSOVGF-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“4-fluoro-N,5-dimethyl-2-nitroaniline” is a solid substance . It has a melting point of 120 - 122 degrees Celsius .

科学的研究の応用

Synthesis of Novel Complexes

The preparation of new complexes involving 4-fluoro-N,5-dimethyl-2-nitroaniline demonstrates its utility in forming compounds with potential applications in materials science and catalysis. For instance, Devoto et al. (1982) reported the synthesis of complexes with copper(II), nickel(II), and cobalt(II), exploring their spectral properties and magnetic moments. These complexes, exhibiting square planar, tetrahedral, and hexacoordinate structures, highlight the compound's role in developing materials with specific magnetic and electronic properties (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

Functionalization of Materials

The compound has been employed in the functionalization of materials, such as the development of chromophore-functionalized silica particles. Roth et al. (2006) utilized 4-fluoro-N,5-dimethyl-2-nitroaniline in a study on nucleophilic aromatic substitution reactions to attach chromophoric and amino groups to silica particles. This research underscores the compound's applicability in creating materials with tailored surface properties for potential use in sensing and imaging applications (Roth, Simon, Bellmann, Seifert, & Spange, 2006).

Piezoelectric and Optical Properties

Baptista et al. (2022) explored the piezoelectric and optical properties of materials incorporating 4-fluoro-N,5-dimethyl-2-nitroaniline. Their work on embedding this compound in poly-L-lactic acid fibers through the electrospinning technique revealed significant enhancements in piezoelectric output and mechanical strength, alongside solid-state blue fluorescence. These findings suggest the compound's potential in developing new materials for energy harvesting and emission applications (Baptista, Silva, Oliveira, Isfahani, Almeida, Pereira, Cerca, Castro, Rodrigues, Machado, Belsley, & Gomes, 2022).

Sensing Applications

Roth et al. (2006) also highlighted the compound's role in developing water-soluble pH sensors. By functionalizing poly(vinyl amine) with 4-fluoro-N,5-dimethyl-2-nitroaniline, they created sensors that exhibit changes in UV-Vis absorbance in response to pH, demonstrating the compound's utility in creating sensitive and selective analytical tools (Roth, Jbarah, Holze, Friedrich, & Spange, 2006).

Safety and Hazards

“4-fluoro-N,5-dimethyl-2-nitroaniline” is considered hazardous. It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . The safety information includes pictograms GHS07 and the signal word "Warning" . The hazard statements are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

作用機序

Target of Action

It’s known that this compound can form complexes with certain metal ions such as cobalt (ii), nickel (ii), and copper (ii) . These metal ions play crucial roles in various biological processes, and their interaction with the compound could potentially influence these processes.

Mode of Action

It’s known that the compound can interact with its targets via the formation of complexes . The formation of these complexes could potentially alter the normal functioning of the targets, leading to changes at the molecular and cellular levels.

Biochemical Pathways

Given its ability to form complexes with metal ions , it’s plausible that the compound could influence pathways that involve these ions

Pharmacokinetics

It’s known that the compound is harmful if swallowed, in contact with skin, or if inhaled . This suggests that the compound can be absorbed through these routes and could potentially distribute throughout the body, exerting its effects.

Result of Action

Given its potential to interact with metal ions , it’s plausible that the compound could induce changes at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-N,N-dimethyl-2-nitroaniline. For instance, the compound is recommended to be stored at ambient temperatures , suggesting that temperature could influence its stability. Additionally, the compound’s harmful nature when in contact with skin or if inhaled suggests that the route of exposure and the environment in which exposure occurs could influence its action and efficacy.

特性

IUPAC Name |

4-fluoro-N,5-dimethyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-5-3-7(10-2)8(11(12)13)4-6(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUXLOXPBSOVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)

![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)

![1,8-Diaza-spiro[4.5]decane-8-carboxylic acid benzyl ester](/img/structure/B1399723.png)